![molecular formula C12H14ClN3OSe B15166628 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one CAS No. 646034-59-5](/img/structure/B15166628.png)
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one
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Overview
Description
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one is an organic compound characterized by the presence of an azido group, a chlorophenyl group, and a selanyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with sodium azide (NaN₃) to introduce the azido group. The reaction conditions often involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of primary amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Oxidation Reactions: The selanyl group can undergo oxidation to form selenoxides or other selenium-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄)
Properties
CAS No. |
646034-59-5 |
---|---|
Molecular Formula |
C12H14ClN3OSe |
Molecular Weight |
330.68 g/mol |
IUPAC Name |
6-azido-5-(4-chlorophenyl)selanylhexan-2-one |
InChI |
InChI=1S/C12H14ClN3OSe/c1-9(17)2-5-12(8-15-16-14)18-11-6-3-10(13)4-7-11/h3-4,6-7,12H,2,5,8H2,1H3 |
InChI Key |
JZWHOEXVLKNKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(CN=[N+]=[N-])[Se]C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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